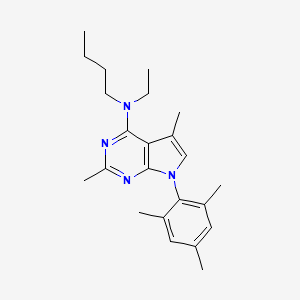

butyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine

Übersicht

Beschreibung

CP-154526 ist ein selektiver, nicht-peptidischer Antagonist des Corticotropin-Releasing-Faktor-Rezeptors 1. Es wurde entwickelt, um die Pharmakologie des Corticotropin-Releasing-Hormons und seiner Rezeptoren zu untersuchen und sein therapeutisches Potenzial bei verschiedenen Erkrankungen des zentralen Nervensystems und peripheren Störungen zu bewerten .

Herstellungsmethoden

Die Synthese von CP-154526 umfasst mehrere Schritte, einschließlich der Bildung eines Pyrrolo[2,3-d]pyrimidin-Grundgerüsts. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

- Bildung des Pyrrolo[2,3-d]pyrimidin-Grundgerüsts.

- Einführung der Butyl- und Ethylgruppen.

- Addition der Trimethylphenylgruppe.

Die Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .

Vorbereitungsmethoden

The synthesis of CP-154526 involves multiple steps, including the formation of a pyrrolo[2,3-d]pyrimidine core structure. The synthetic route typically includes the following steps:

- Formation of the pyrrolo[2,3-d]pyrimidine core.

- Introduction of the butyl and ethyl groups.

- Addition of the trimethylphenyl group.

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Analyse Chemischer Reaktionen

CP-154526 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um seine funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können auftreten, insbesondere am aromatischen Ring, um verschiedene Substituenten einzuführen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen .

Wissenschaftliche Forschungsanwendungen

Corticotropin-Releasing Factor Receptor Antagonism

One of the primary applications of butyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine is its role as a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This receptor is crucial in the stress response and is implicated in various neuropsychiatric disorders.

- Mechanism of Action : The compound competitively binds to the CRF1 receptor, blocking the natural ligand corticotropin-releasing hormone (CRH) from activating the receptor. This inhibition disrupts the CRF signaling cascade associated with stress responses and anxiety .

Anxiolytic Effects

Research indicates that CP-154526 exhibits anxiolytic properties in animal models. By inhibiting CRF1 receptor activity, it has shown potential in reducing anxiety-like behaviors. This suggests that the compound could be beneficial in developing treatments for anxiety disorders and related conditions.

Antiviral Properties

Recent studies have highlighted the antiviral capabilities of this compound against the Chikungunya virus. The compound appears to inhibit viral replication by modulating immune responses. This finding opens avenues for further research into its use as an antiviral agent.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrrolo[2,3-d]pyrimidine core.

- Introduction of the butyl and dimethyl groups through alkylation reactions.

- Final purification and characterization to ensure compound integrity.

The chemical reactivity of this compound is largely attributed to its functional groups:

- Amine Group : Can participate in nucleophilic substitutions.

- Pyrimidine Ring : Allows for typical reactions of heterocyclic compounds such as electrophilic aromatic substitution.

Case Study 1: Anxiolytic Potential

In a controlled study involving rodent models subjected to stress-inducing conditions, administration of CP-154526 resulted in a statistically significant reduction in anxiety-like behaviors compared to control groups. Behavioral assays indicated that subjects treated with the compound spent more time in open areas of an elevated plus maze compared to untreated subjects.

Case Study 2: Antiviral Activity

A recent investigation assessed the efficacy of CP-154526 against Chikungunya virus infection in vitro. The study demonstrated that treatment with the compound significantly reduced viral titers in infected cells compared to untreated controls. Mechanistic studies suggested that this effect was mediated through modulation of host immune responses rather than direct viral inhibition.

Wirkmechanismus

CP-154526 exerts its effects by selectively binding to and antagonizing the corticotropin-releasing factor receptor 1. This receptor is involved in the hypothalamic-pituitary-adrenal axis, which regulates the body’s response to stress. By blocking this receptor, CP-154526 inhibits the release of adrenocorticotropic hormone and subsequent glucocorticoid release from the adrenal glands .

Vergleich Mit ähnlichen Verbindungen

CP-154526 ist aufgrund seiner hohen Selektivität und Potenz als Antagonist des Corticotropin-Releasing-Faktor-Rezeptors 1 einzigartig. Ähnliche Verbindungen umfassen:

Antalarmin: Ein weiterer nicht-peptidischer Antagonist des Corticotropin-Releasing-Faktor-Rezeptors 1 mit ähnlichen Eigenschaften.

NBI-27914: Ein selektiver Antagonist des Corticotropin-Releasing-Faktor-Rezeptors 1, der in ähnlichen Forschungsanwendungen eingesetzt wird.

CP-154526 zeichnet sich durch seine Hirndurchlässigkeit und seinen weit verbreiteten Einsatz in präklinischen Modellen von Angstzuständen und Depressionen aus .

Biologische Aktivität

Butyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine, also known as CP-154526, is a synthetic compound that has garnered attention for its biological activities, particularly as a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This receptor is crucial in the regulation of stress responses and is implicated in various neuropsychiatric disorders. The compound's complex structure includes a pyrrolo[2,3-d]pyrimidine core with multiple substitutions that enhance its biological interactions.

- Molecular Formula : C23H32N4·HCl

- Molecular Weight : Approximately 364.5 g/mol

- CAS Registry Number : 157286-86-7

CP-154526 functions primarily by inhibiting the CRF1 receptor, which is involved in the physiological response to stress. By blocking this receptor, the compound has shown potential in alleviating anxiety-like behaviors in various animal models. This antagonistic action suggests a therapeutic application for conditions such as anxiety disorders and depression.

1. Antidepressant and Anxiolytic Effects

Studies have demonstrated that CP-154526 significantly reduces anxiety-related behaviors in rodent models. This effect is attributed to its ability to inhibit CRF1 signaling pathways. For instance:

- Study Findings : In a controlled experiment, rodents treated with CP-154526 exhibited reduced anxiety in elevated plus maze tests compared to control groups .

2. Antiviral Properties

Recent research has indicated that CP-154526 possesses antiviral activity against the Chikungunya virus. The compound inhibits viral replication through modulation of immune responses:

- Mechanism : It appears to interfere with the virus's ability to replicate within host cells, potentially offering a new avenue for treatment against this virus .

3. Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of CP-154526 is critical for its therapeutic use:

- Metabolic Pathways : The compound undergoes phase I and phase II metabolic transformations, including oxidation and conjugation. These processes are essential for determining its bioavailability and dosing regimens .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anxiety Reduction | Significant decrease in anxiety-like behavior in rodents treated with CP-154526 compared to controls. |

| Study B | Antiviral Activity | CP-154526 inhibited Chikungunya virus replication in vitro. |

| Study C | Pharmacokinetics | Identified metabolic pathways that affect bioavailability; recommended dosing adjustments based on metabolic profiles. |

Eigenschaften

IUPAC Name |

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5/h12-14H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQYJZCJRZHINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027582 | |

| Record name | N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo(2,3-d)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157286-86-7 | |

| Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157286-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP 154526 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157286867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo(2,3-d)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-154526 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A549FB00R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.